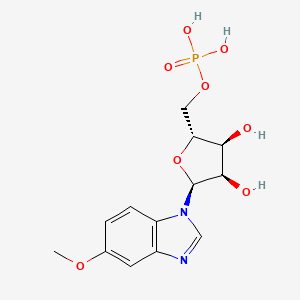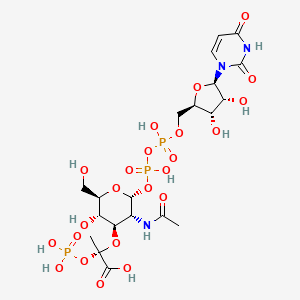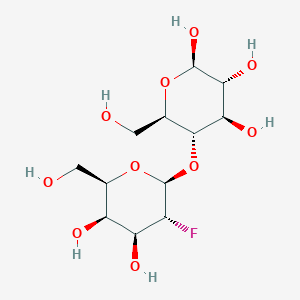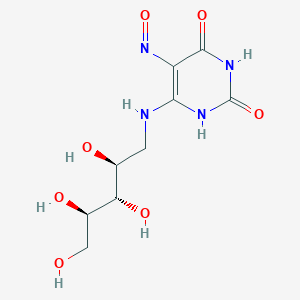![molecular formula C30H25N3O4 B10776742 (2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)
(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Coeleneterazine is a luciferin, a light-emitting compound found in various bioluminescent marine organisms. It plays a crucial role in the bioluminescence of species such as the jellyfish Aequorea victoria and the sea pansy Renilla reniformis. This compound is known for its ability to produce light through a chemical reaction, making it a valuable tool in scientific research and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Coeleneterazine involves several steps, typically starting with the formation of the imidazopyrazinone core. One common method includes the use of palladium-catalyzed coupling reactions to introduce various substituents. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) .
Industrial Production Methods
Industrial production of N-Coeleneterazine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The compound is typically stored under inert conditions to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions
N-Coeleneterazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Involves molecular oxygen (O2) and can be catalyzed by luciferase enzymes or performed in aprotic solvents with bases.
Reduction: Typically involves reducing agents like sodium borohydride (NaBH4).
Substitution: Can be achieved using various nucleophiles under basic conditions
Major Products
The major product of the oxidation reaction is coelenteramide, along with the emission of a photon. Other reactions can yield various substituted derivatives of N-Coeleneterazine .
Scientific Research Applications
N-Coeleneterazine is widely used in scientific research due to its bioluminescent properties. It serves as a reporter molecule in various assays, allowing researchers to monitor biological processes in real-time. Applications include:
Chemistry: Used in chemiluminescent assays to detect the presence of specific chemicals.
Biology: Employed in bioluminescent imaging to study cellular and molecular processes.
Medicine: Utilized in diagnostic assays and as a tool for monitoring disease progression.
Industry: Applied in environmental monitoring and quality control processes
Mechanism of Action
The mechanism of action of N-Coeleneterazine involves its oxidation by luciferase enzymes, leading to the formation of an excited state intermediate. This intermediate then emits light as it returns to the ground state. The molecular targets include the luciferase enzymes and the pathways involved in the bioluminescent reaction .
Comparison with Similar Compounds
N-Coeleneterazine is unique among luciferins due to its specific structure and bioluminescent properties. Similar compounds include:
Coelenterazine: The parent compound, widely used in bioluminescent assays.
Cp-Coeleneterazine: A derivative with different spectral properties.
I-Coeleneterazine: Another derivative with unique bioluminescent characteristics
N-Coeleneterazine stands out due to its higher luminescence efficiency and stability, making it a preferred choice for various applications .
Properties
Molecular Formula |
C30H25N3O4 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(2S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C30H25N3O4/c34-25-14-12-23(13-15-25)27-19-33-28(26(31-27)17-20-6-2-1-3-7-20)32-30(37-36,29(33)35)18-21-10-11-22-8-4-5-9-24(22)16-21/h1-16,19,26,31,34,36H,17-18H2/t26?,30-/m0/s1 |
InChI Key |
OMOBIXPIGAIKCC-WSXWNZDHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)


![2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]](/img/structure/B10776679.png)
![(3aR,4R,5S,6S,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B10776684.png)
![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)


![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
![S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate](/img/structure/B10776730.png)




